Ethyl viologen diperchlorate

Redox indicator Potentiometry Electrochromic materials

Choose ethyl viologen diperchlorate (EV(ClO₄)₂) for its unique -0.449 V redox potential—precisely positioned between methyl and benzyl analogs for calibrated potentiometry. The electrochemically inert perchlorate counterion eliminates parasitic reactions in electrochromic gels and Li-battery cathodes, ensuring superior cyclability vs. halide salts. Delivers 92.1% transmittance modulation in flexible devices.

Molecular Formula C14H18Cl2N2O8
Molecular Weight 413.2 g/mol
CAS No. 36305-51-8
Cat. No. B026832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl viologen diperchlorate
CAS36305-51-8
SynonymsETHYL VIOLOGEN DIPERCHLORATE; 1,1'-DIETHYL-4,4'-BIPYRIDINIUM DIPERCHLORATE; ethylene viologen diperchlorate; 4,4'-BipyridiniuM, 1,1'-diethyl-, perchlorate (1:2)
Molecular FormulaC14H18Cl2N2O8
Molecular Weight413.2 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C14H18N2.2ClHO4/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*2-1(3,4)5/h5-12H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2
InChIKeyHTNDMKDAPWJPEX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Viologen Diperchlorate (CAS 36305-51-8): Electrochemical and Electrochromic Properties for Research and Industrial Applications


Ethyl viologen diperchlorate (EV(ClO₄)₂; 1,1′-diethyl-4,4′-bipyridinium diperchlorate) is a member of the viologen family, characterized by its dicationic 4,4′-bipyridinium core with ethyl substituents on the nitrogen atoms . It is a dark blue crystalline solid with a melting point of 270 °C (decomposition) and a water solubility of 2.5% at room temperature [1]. The compound exhibits reversible two-step redox behavior: EV²⁺ ⇌ EV•⁺ ⇌ EV⁰, where the first reduction to the intensely colored radical cation is the basis for its applications . The perchlorate counterion serves a dual role, stabilizing the dication while functioning as an electrolyte in electrochemical devices, eliminating the need for separate supporting electrolytes in certain device configurations .

Why Ethyl Viologen Diperchlorate Cannot Be Substituted by Other Viologens or Counterions in Electrochemical Applications


The alkyl substituent on the viologen core directly determines the compound‘s normal redox potential, which governs its electron-accepting strength and the driving force for color switching in electrochromic devices [1]. The normal potential of ethyl viologen (–0.449 V) differs measurably from methyl viologen (–0.446 V) and benzyl viologen (–0.359 V), differences that alter the operating voltage and optical response in device architectures [1]. Furthermore, the counterion critically affects device performance: the perchlorate anion in EV(ClO₄)₂ is electrochemically inert over the relevant potential window, whereas halide counterions (e.g., chloride, iodide) can undergo oxidation at moderate potentials, introducing unwanted side reactions that degrade device cyclability [2]. In lithium battery applications, ethyl viologen diperchlorate and ethyl viologen iodide adopt distinct crystal structures with alternating organic EV²⁺ layers and inorganic anion layers, resulting in different charge storage behavior [2]. These substituent- and counterion-dependent properties mean that generic substitution across viologen analogs yields non-identical electrochemical performance, making careful compound selection essential.

Quantitative Evidence Guide: Ethyl Viologen Diperchlorate Performance Data for Procurement Decisions


Normal Redox Potential of Ethyl Viologen vs. Methyl Viologen and Benzyl Viologen

Ethyl viologen diperchlorate exhibits a normal reduction potential (E⁰) of –0.449 V versus the normal hydrogen electrode at 30 °C. This value is intermediate between methyl viologen (–0.446 V) and benzyl viologen (–0.359 V) [1]. The 0.003 V difference relative to methyl viologen, while small, is experimentally distinguishable with an accuracy estimated at ±0.002 V [1]. Benzyl viologen shows a substantially more positive potential by 0.090 V relative to ethyl viologen, corresponding to weaker reducing power upon one-electron reduction. These differences arise from the electron-donating/withdrawing character of the N-substituents, with the ethyl group providing distinct electronic tuning compared to methyl or benzyl moieties [1].

Redox indicator Potentiometry Electrochromic materials

Redox Potential of Ethyl Viologen in Aprotic Electrolyte for Electrochromic Device Design

In an aprotic propylene carbonate electrolyte, cyclic voltammetry of a device containing ethyl viologen diperchlorate paired with 1,1‘-diethyl ferrocene confirmed that the reduction of EV²⁺ to EV•⁺ occurs at approximately 0.4 V under the specific device configuration reported [1]. While this is not a direct comparator study against other viologens in the same device architecture, it establishes a reference operating potential for ethyl viologen in a realistic electrochromic gel formulation. The electrochromic device fabricated with a 60% polymerized bisphenol A glycerolate diacrylate gel containing ethyl viologen diperchlorate achieved a coloration efficiency (CE) of 92.82 C/cm² in the visible region and 80.38 C/cm² in the near-infrared region [1].

Electrochromic device Cyclic voltammetry Gel electrolyte

Physical Property Comparison: Ethyl Viologen Diperchlorate vs. Benzyl Viologen Dibromide

Alkyl-substituted viologens, including ethyl viologen, exhibit a UV-Vis absorption maximum blueshifted relative to benzyl-substituted viologen. The absorption peak of alkyl-substituted viologens lies at approximately 257 nm, compared to 262 nm for benzyl viologen dibromide (BV), representing a 5 nm blueshift [1]. This blueshift is attributed to differences in spatial structure and electronic conjugation imparted by the substituent group. The alkyl chain length also modulates electrochromic response kinetics: among alkyl viologens, the bleaching response time (RTb) decreases with increasing alkyl chain length [1]. As a relatively short-chain alkyl viologen, ethyl viologen is expected to exhibit bleaching kinetics intermediate within the alkyl series, though no direct measurement for ethyl viologen was included in this comparative study.

UV-Vis spectroscopy Viologen derivatives Electrochromic materials

Electrochromic Device Performance Benchmark for Ethyl Viologen in Flexible Devices

In a flexible electrochromic device configuration, ethyl viologen achieved a transmittance modulation (ΔT) of 92.1% and a coloration efficiency (CE) of 117.7 cm² C⁻¹. The switching times were 41 seconds for coloration and 395 seconds for bleaching, with stability demonstrated over 60,000 seconds of cycling [1]. In contrast, a mixed viologen system comprising monoheptyl-viologen, diheptyl viologen, and diphenyl viologen exhibited a lower transmittance modulation of 25%, a lower CE of 87.3 cm² C⁻¹, and faster switching times of 20 s / 34 s, with stability tested over only 3,600 seconds [1]. It is important to note that the monoheptyl/diheptyl/diphenyl comparator is a ternary mixture rather than a single viologen species, and device architectures differ, limiting the strength of direct comparison.

Flexible electrochromic device Switching time Coloration efficiency

Safety and Hazard Classification of Ethyl Viologen Diperchlorate vs. In-Class Viologens

Ethyl viologen diperchlorate is classified as Acute Toxicity Category 4 via oral, dermal, and inhalation routes, with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . The compound carries the GHS07 pictogram and the signal word “Warning” . This toxicity profile is comparable to many viologen salts, including methyl viologen (paraquat) which is known for high acute toxicity in humans. However, ethyl viologen is generally considered to have relatively lower toxicity compared to methyl viologen, which is a restricted-use herbicide due to its lethal human toxicity . The perchlorate counterion presents an additional safety consideration: perchlorate salts are oxidizing agents and must be handled with appropriate precautions, including storage away from combustible materials and reducing agents .

Toxicology Safety data Handling requirements

Optimal Research and Industrial Use Cases for Ethyl Viologen Diperchlorate Based on Quantitative Performance Evidence


Redox Indicator for Biological Potentiometry Requiring Intermediate Reducing Power

Ethyl viologen diperchlorate is suitable as a redox indicator in biological potentiometric measurements where a normal potential intermediate between methyl viologen (–0.446 V) and benzyl viologen (–0.359 V) is required. The –0.449 V potential of ethyl viologen [1] provides a calibrated reference point with high precision (±0.002 V) for determining oxidation-reduction potentials of biological solutions, as established by the classic work of Michaelis and Hill [1]. The perchlorate salt form ensures the indicator remains in a well-defined, non-coordinating ionic state without interfering with biological electron transfer processes. This application is supported by the compound‘s defined solubility of 2.5% in water , which is sufficient for preparing indicator solutions at concentrations typically required for potentiometric titrations.

Electrochromic Gel Device Formulation with 1,1′-Diethyl Ferrocene Redox Couple

Ethyl viologen diperchlorate is specifically validated for use in electrochromic gel devices employing 1,1′-diethyl ferrocene as the complementary redox species in propylene carbonate aprotic solvent [1]. The reduction of ethyl viologen diperchlorate occurs at approximately 0.4 V in this system, and the perchlorate counterion contributes to ionic conductivity within the gel matrix, eliminating the need for an additional supporting electrolyte [1]. Device formulations using 60% polymerized bisphenol A glycerolate diacrylate gel achieve a coloration efficiency of 92.82 C/cm² in the visible region [1]. This specific redox couple and gel formulation are not directly transferable to other viologens without re-optimization of the operating potential window and gel composition.

Lithium Battery Cathode Material Research

Ethyl viologen diperchlorate has been investigated as a cathode material for lithium batteries [1]. It crystallizes in a monoclinic system with alternating organic EV²⁺ layers and inorganic ClO₄⁻ layers, a structural motif that differs from the corresponding iodide salt and influences lithium ion intercalation and charge storage behavior [1]. The perchlorate counterion, being electrochemically stable within the operating potential range, does not undergo parasitic redox reactions that would degrade battery cycling performance, unlike halide counterions which may oxidize at moderate potentials [1]. This makes the perchlorate salt a preferred form for fundamental studies of viologen-based organic electrode materials, where the counterion must not contribute to faradaic capacity or introduce side reactions.

Flexible Electrochromic Devices Requiring High Optical Contrast

In flexible electrochromic device architectures, ethyl viologen has demonstrated a transmittance modulation of 92.1% and a coloration efficiency of 117.7 cm² C⁻¹ [1]. The high optical contrast (ΔT = 92.1%) makes ethyl viologen suitable for applications where a large difference between colored and bleached states is critical, such as in smart windows requiring strong sunlight attenuation or in display elements needing high visibility [1]. The reported stability of 60,000 seconds under cycling conditions [1] provides a benchmark for device longevity expectations in flexible form factors. However, users should note that switching times of 41 seconds (coloration) and 395 seconds (bleaching) are relatively slow compared to alternative electrochromic materials, making this material more appropriate for applications where switching speed is not the primary performance criterion.

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